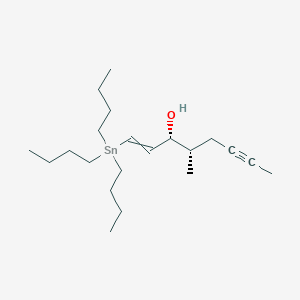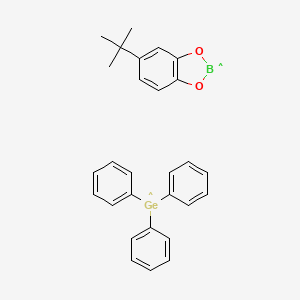
1,3,2-Benzodioxaborole, 5-(1,1-dimethylethyl)-2-(triphenylgermyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,2-Benzodioxaborole, 5-(1,1-dimethylethyl)-2-(triphenylgermyl)- is a complex organoboron compound. Compounds of this nature often exhibit unique chemical properties due to the presence of boron and germanium atoms, which can be useful in various fields such as organic synthesis, materials science, and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Benzodioxaborole, 5-(1,1-dimethylethyl)-2-(triphenylgermyl)- typically involves the reaction of a boronic acid derivative with a germanium-containing reagent under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to proceed efficiently.
Industrial Production Methods
Industrial production methods for such compounds are often scaled-up versions of laboratory synthesis. They may involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the desired product’s purity.
化学反応の分析
Types of Reactions
1,3,2-Benzodioxaborole, 5-(1,1-dimethylethyl)-2-(triphenylgermyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of boron and germanium.
Reduction: Reduction reactions can convert the compound into lower oxidation states.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or esters, while reduction could produce boranes or germyl derivatives.
科学的研究の応用
Chemistry
In chemistry, 1,3,2-Benzodioxaborole, 5-(1,1-dimethylethyl)-2-(triphenylgermyl)- can be used as a reagent in organic synthesis, particularly in forming carbon-boron and carbon-germanium bonds.
Biology
In biology, such compounds may be explored for their potential as enzyme inhibitors or as probes for studying biological processes involving boron and germanium.
Medicine
In medicinal chemistry, these compounds could be investigated for their potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry
In industry, the compound may find applications in materials science, such as in the development of new polymers or as a component in electronic devices.
作用機序
The mechanism of action of 1,3,2-Benzodioxaborole, 5-(1,1-dimethylethyl)-2-(triphenylgermyl)- depends on its specific application. For example, as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
類似化合物との比較
Similar Compounds
Similar compounds include other organoboron and organogermanium compounds, such as:
- 1,3,2-Benzodioxaborole derivatives
- Triphenylgermyl derivatives
- Boronic acids and esters
Uniqueness
The uniqueness of 1,3,2-Benzodioxaborole, 5-(1,1-dimethylethyl)-2-(triphenylgermyl)- lies in its specific combination of boron and germanium atoms, which can impart unique chemical properties and reactivity patterns not found in other compounds.
特性
CAS番号 |
664354-90-9 |
|---|---|
分子式 |
C28H27BGeO2 |
分子量 |
479.0 g/mol |
InChI |
InChI=1S/C18H15Ge.C10H12BO2/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-10(2,3)7-4-5-8-9(6-7)13-11-12-8/h1-15H;4-6H,1-3H3 |
InChIキー |
HFUBRMKTZSQTCO-UHFFFAOYSA-N |
正規SMILES |
[B]1OC2=C(O1)C=C(C=C2)C(C)(C)C.C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


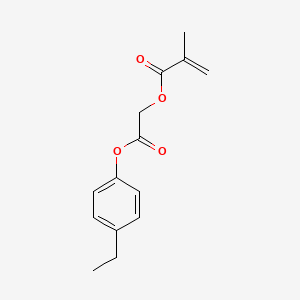
![L-Phenylalanine, 3-fluoro-4-nitro-N-[(phenylmethoxy)carbonyl]-](/img/structure/B12527551.png)
![3-[(But-3-yn-2-yl)oxy]-4,5-dihydro-1,2-oxazole](/img/structure/B12527564.png)
![N''-{[3-(2-Fluoroethyl)phenyl]methyl}guanidine](/img/structure/B12527565.png)
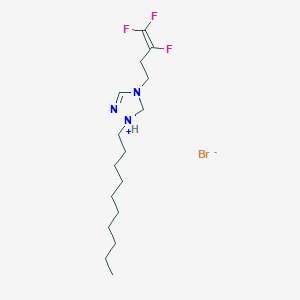
![[2-(3,5-Difluorophenyl)acetamido][(propan-2-yl)sulfanyl]acetic acid](/img/structure/B12527576.png)
![3-[(Cyclohexylideneamino)oxy]propanenitrile](/img/structure/B12527586.png)
![2H,3H-Oxeto[3,2-D]pyrrolo[1,2-A]azepine](/img/structure/B12527590.png)
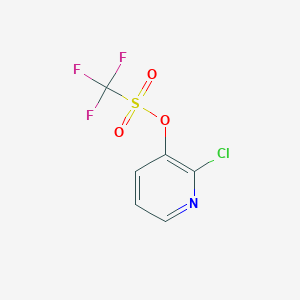
![3-({4'-[Bis(4-methylphenyl)amino][1,1'-biphenyl]-4-yl}oxy)propan-1-ol](/img/structure/B12527604.png)
![N-[4-(benzenesulfonamidomethyl)-4-ethyloctyl]benzenesulfonamide](/img/structure/B12527612.png)
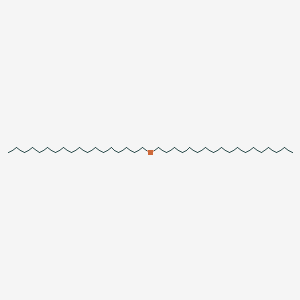
![1-{2-[(4-Methoxyphenyl)tellanyl]ethyl}pyrrolidine](/img/structure/B12527623.png)
